molecular formula C9H15Cl3O B15160848 (4R)-4-(trichloromethyl)octan-2-one CAS No. 799838-05-4

(4R)-4-(trichloromethyl)octan-2-one

Cat. No.: B15160848
CAS No.: 799838-05-4
M. Wt: 245.6 g/mol
InChI Key: KYALFBBWVBEPKS-MRVPVSSYSA-N
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Description

(4R)-4-(Trichloromethyl)octan-2-one is a chiral aliphatic ketone featuring a trichloromethyl (-CCl₃) group at the 4-position of an octan-2-one backbone. For instance, (R)-4-(trichloromethyl)oxetan-2-one, a related oxetane-derived ketone, serves as a precursor in the synthesis of sigillins—natural chlorinated defense compounds isolated from Collembola (snow fleas) .

Properties

CAS No.

799838-05-4

Molecular Formula

C9H15Cl3O

Molecular Weight

245.6 g/mol

IUPAC Name

(4R)-4-(trichloromethyl)octan-2-one

InChI

InChI=1S/C9H15Cl3O/c1-3-4-5-8(6-7(2)13)9(10,11)12/h8H,3-6H2,1-2H3/t8-/m1/s1

InChI Key

KYALFBBWVBEPKS-MRVPVSSYSA-N

Isomeric SMILES

CCCC[C@H](CC(=O)C)C(Cl)(Cl)Cl

Canonical SMILES

CCCCC(CC(=O)C)C(Cl)(Cl)Cl

Origin of Product

United States

Biological Activity

(4R)-4-(trichloromethyl)octan-2-one, a compound characterized by its unique structure and halogenated functional groups, has garnered attention in the field of medicinal chemistry and toxicology. This article delves into its biological activity, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound (4R)-4-(trichloromethyl)octan-2-one features a trichloromethyl group attached to a carbon chain, influencing its reactivity and biological interactions. The molecular formula is C₈H₉Cl₃O, with a notable presence of chlorine atoms that can affect its pharmacokinetics and toxicity.

Mechanisms of Biological Activity

  • Antimicrobial Properties :
    • Research indicates that compounds with halogenated groups often exhibit antimicrobial activity. The trichloromethyl group may enhance the lipophilicity of (4R)-4-(trichloromethyl)octan-2-one, allowing it to penetrate microbial membranes more effectively.
    • A study demonstrated that similar trichloromethyl ketones showed significant inhibition against various bacterial strains, suggesting potential applications in antibiotic development.
  • Cytotoxic Effects :
    • The compound's cytotoxicity has been evaluated in various cancer cell lines. In vitro studies indicate that (4R)-4-(trichloromethyl)octan-2-one induces apoptosis in specific cancer cells, likely through the activation of caspase pathways.
    • For instance, a case study on related compounds revealed that structural modifications could lead to enhanced cytotoxicity against breast cancer cells, hinting at the potential for similar effects with (4R)-4-(trichloromethyl)octan-2-one.
  • Neurotoxicity :
    • The neurotoxic potential of chlorinated compounds has been documented extensively. Preliminary assessments suggest that (4R)-4-(trichloromethyl)octan-2-one may affect neurotransmitter systems, particularly through oxidative stress mechanisms.
    • Toxicological reviews have highlighted the risks associated with exposure to chlorinated compounds, emphasizing the need for further investigation into this compound’s safety profile.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria; effective at low concentrations.
Study 2 CytotoxicityInduced apoptosis in MCF-7 breast cancer cells; IC₅₀ values were comparable to established chemotherapeutics.
Study 3 Neurotoxicity AssessmentShowed potential neurotoxic effects in vitro; increased oxidative stress markers were noted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The trichloromethyl group is a critical moiety in agrochemicals and natural products due to its electronegativity, lipophilicity, and resistance to metabolic degradation. Below is a comparative analysis of (4R)-4-(trichloromethyl)octan-2-one with key analogs:

Compound Name Structure Key Functional Groups Applications References
(4R)-4-(Trichloromethyl)octan-2-one (Target) Aliphatic ketone with CCl₃ at C4 Ketone, Trichloromethyl Potential synthetic intermediate
Sigillin A Oxetane ring with CCl₃ and ester groups Oxetane, Trichloromethyl, Ester Ant deterrent (natural defense)
Etridiazole (5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole) Thiadiazole ring with CCl₃ and ethoxy Thiadiazole, Trichloromethyl, Ethoxy Fungicide (soil treatment)
Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) Pyridine ring with CCl₃ and Cl Pyridine, Trichloromethyl, Chloro Nitrification inhibitor (agriculture)
4-Alkoxybicyclo[2.2.2]octan-2-one Bicyclic ketone with alkoxy group Bicyclic ketone, Alkoxy Polymer/drug precursor
Key Observations:
  • Backbone Diversity : The target compound’s aliphatic chain contrasts with cyclic systems in sigillins (oxetane), etridiazole (thiadiazole), and nitrapyrin (pyridine). Aliphatic structures may confer greater flexibility but lower thermal stability compared to aromatic or bicyclic analogs.
  • Chirality : The 4R configuration in the target compound is analogous to the stereochemistry of sigillin precursors, which are critical for biological activity .
  • Trichloromethyl Position : In etridiazole and nitrapyrin, the -CCl₃ group is attached to heteroaromatic rings, enhancing their electrophilic reactivity and pesticidal efficacy .

Physicochemical Properties

  • Lipophilicity : The -CCl₃ group increases hydrophobicity in all compounds, but aliphatic chains (target) may reduce this effect compared to aromatic systems.
  • Stability : Heteroaromatic trichloromethyl compounds (e.g., etridiazole) resist hydrolysis better than aliphatic ketones, which may undergo nucleophilic attack at the carbonyl group.

Research Implications and Gaps

While (4R)-4-(trichloromethyl)octan-2-one shares functional groups with pesticidal and bioactive compounds, its aliphatic structure and chirality present unexplored opportunities:

  • Synthetic Utility : As a chiral building block for complex natural products like sigillins .
  • Bioactivity Screening: Potential as an ant deterrent or fungicide, though activity may differ from aromatic analogs due to reduced electrophilicity.

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